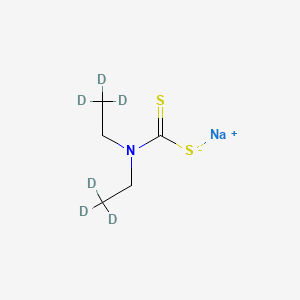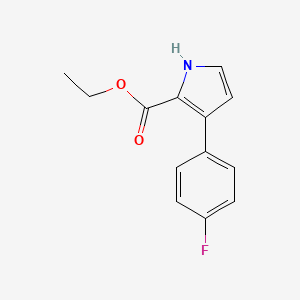![molecular formula C9H11ClO2 B13711220 2-[(Chloromethoxy)methyl]anisole](/img/structure/B13711220.png)
2-[(Chloromethoxy)methyl]anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Chloromethoxy)methyl]anisole is an organic compound that belongs to the class of anisoles It is characterized by the presence of a chloromethoxy group attached to the methyl group of anisole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloromethoxy)methyl]anisole typically involves the reaction of anisole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Chloromethoxy)methyl]anisole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: Reduction of the chloromethoxy group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Substitution: Various substituted anisoles.
Oxidation: Anisaldehyde or anisic acid.
Reduction: 2-(Methoxymethyl)anisole.
Scientific Research Applications
2-[(Chloromethoxy)methyl]anisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-[(Chloromethoxy)methyl]anisole exerts its effects involves the interaction of the chloromethoxy group with various molecular targets. The compound can act as an electrophile, participating in nucleophilic substitution reactions. The pathways involved include the activation of aromatic rings and the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
Anisole: The parent compound, lacking the chloromethoxy group.
2-Methylanisole: Similar structure but with a methyl group instead of a chloromethoxy group.
2-Chloroanisole: Contains a chlorine atom directly attached to the aromatic ring.
Uniqueness
2-[(Chloromethoxy)methyl]anisole is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for a wider range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-(chloromethoxymethyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H11ClO2/c1-11-9-5-3-2-4-8(9)6-12-7-10/h2-5H,6-7H2,1H3 |
InChI Key |
SAIPSAAFQUVCSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)
![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)


![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)





![1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid](/img/structure/B13711204.png)


